Todralazine hydrochloride

Mutagenicity Genetic Toxicology Drug Safety

Choose Todralazine hydrochloride—the only non-mutagenic hydrazinophthalazine vasodilator (clean Ames test vs. mutagenic hydralazine). Uniquely expands HSCs (3.3× runx1) with 80% post-irradiation survival in zebrafish. Chronic use impairs hepatic histone acetylation—a controlled DILI model. Ideal non-mutagenic, class-matched reference for cardiovascular, regenerative, and genotoxicity studies where purity and mechanistic consistency are non-negotiable.

Molecular Formula C11H13ClN4O2
Molecular Weight 268.70 g/mol
CAS No. 3778-76-5
Cat. No. B1682393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTodralazine hydrochloride
CAS3778-76-5
SynonymsApirachol
Binazin
Binazine
Ecarazine
Todralazine
Todrazoline
Molecular FormulaC11H13ClN4O2
Molecular Weight268.70 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl
InChIInChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H
InChIKeyOMCOKCNIYWULQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Todralazine Hydrochloride (CAS 3778-76-5): A Hydrazinophthalazine-Derived Antihypertensive Agent with Dual β2AR Antagonism and Free Radical Scavenging


Todralazine hydrochloride (Ecarazine hydrochloride) is a hydrazinophthalazine-derived small molecule antihypertensive agent classified under ATC code C02DB [1]. It acts as a β2-adrenergic receptor (β2AR) antagonist with peripheral vasodilator activity and possesses antioxidant and free radical scavenging properties . Structurally, it shares a phthalazine core with hydralazine but differs in its ethyl carbazate moiety, conferring distinct pharmacological and toxicological profiles [2]. As a direct-acting vasodilator, it relaxes vascular smooth muscle, reducing peripheral resistance and blood pressure, and has been used clinically in combination with isosorbide dinitrate for hypertension management [3].

Why Hydralazine-Class Compounds Are Not Interchangeable: Key Differentiators in Mutagenicity, PDE Inhibition, and Hepatic Effects of Todralazine Hydrochloride


Despite belonging to the hydrazinophthalazine class, todralazine hydrochloride exhibits critical pharmacological divergences from close analogs such as hydralazine and dihydralazine that preclude generic substitution. These differences are not merely structural but translate into quantifiable variations in mutagenic potential, phosphodiesterase (PDE) inhibition kinetics, and long-term hepatic histone acetylation effects [1]. While hydralazine and dihydralazine are primarily direct-acting vasodilators with well-documented mutagenicity and lupus-like syndrome risks, todralazine's distinct β2AR antagonism, coupled with its antioxidant and free radical scavenging activities, positions it as a functionally unique entity within the class [2]. The following evidence demonstrates that interchangeability without consideration of these quantified parameters could lead to divergent experimental outcomes and safety profiles.

Quantitative Differentiation of Todralazine Hydrochloride (3778-76-5) Against Hydralazine and Dihydralazine: Comparative Evidence for Scientific Selection


Absence of Mutagenic Activity in Ames Test: Todralazine vs. Hydralazine and Dihydralazine

In a comparative Ames test evaluating mutagenic potency, todralazine demonstrated no mutagenic activity and significantly decreased the mutagenicity of the promutagen benzo(a)pyrene (B(a)P). In contrast, hydralazine exhibited strong mutagenic activity, while dihydralazine showed relatively weak mutagenic activity [1]. This positions todralazine as a non-mutagenic alternative within the hydrazinophthalazine class, a critical differentiator for applications requiring low genotoxic liability.

Mutagenicity Genetic Toxicology Drug Safety

Comparative PDE Inhibition IC50: Todralazine Exhibits Lower IC50 Than Hydralazine

In a purified beef heart cyclic AMP phosphodiesterase (PDE) assay, ecarazine hydrochloride (todralazine hydrochloride) demonstrated an IC50 of 2.4×10⁻³ M, indicating weak PDE inhibition. In the same assay, hydralazine exhibited an IC50 greater than 5×10⁻³ M [1]. This represents a quantifiable, though modest, difference in PDE inhibitory potency, suggesting that todralazine may exert a slightly more pronounced effect on this pathway compared to hydralazine.

Phosphodiesterase Inhibition Enzymology Vasodilation

Long-Term Histone Acetylation Impairment in Hepatocytes: Todralazine (3 mg/day, 4 Months) vs. Short-Term (1 Month) Exposure

In an in vivo mouse model, administration of todralazine at 3 mg/day for 4 months resulted in significant impairment of histone acetylation in hepatocytes, as determined by immunohistochemistry with anti-acetylated histone H4. In contrast, no inhibition was observed in mice fed with todralazine for 1 month [1]. This temporal threshold defines a critical window for long-term use, distinguishing todralazine's epigenetic impact from that of short-term exposure and potentially from other hydrazinophthalazines with different chronic dosing profiles.

Hepatotoxicity Epigenetics Drug Safety

Radioprotection and Hematopoietic Stem Cell Expansion in Zebrafish: 80% Survival Advantage with 5 µM Todralazine

In a zebrafish embryo model, todralazine at 5 µM, when added 30 minutes before 20 Gy gamma radiation, protected against radiation-induced organ toxicity, apoptosis, and conferred an 80% survival advantage over 6 days [1]. Additionally, todralazine significantly increased erythropoiesis in caudal hematopoietic tissue (CHT) in wild-type (2.33-fold) and anemic (1.44-fold) zebrafish embryos, and increased HSC marker gene expression (runx1: 3.3-fold; cMyb: 1.41-fold) [1]. This radioprotective and HSC-expanding phenotype is not reported for hydralazine or dihydralazine in comparable models, representing a unique functional differentiation.

Radioprotection Hematopoiesis Zebrafish Model

Clinical Combination with Isosorbide Dinitrate: Low Toxicity Profile in Vasodilator Therapy

According to NCATS Inxight Drugs, todralazine has been used clinically in combination with isosorbide dinitrate for arterial hypertension, with side effects and drug toxicity reported as uncommon in such vasodilator therapy [1]. While direct comparative clinical trial data against hydralazine in combination regimens is limited, this documented low-toxicity profile in a specific combination setting provides a clinical differentiation point. Hydralazine, in contrast, is often associated with higher incidences of lupus-like syndrome and other adverse effects, particularly at higher doses.

Clinical Pharmacology Combination Therapy Hypertension

Computational Binding Affinity to β2AR: Todralazine Docking Score (-8.4 kcal/mol)

In silico docking studies using the Johns Hopkins Clinical Compound Library identified todralazine as a potential hematopoietic stem cell (HSC)-modulating agent, with a binding energy of -8.4 kcal/mol to the β2-adrenergic receptor (β2AR) [1]. While direct experimental binding affinity data (e.g., Ki or IC50) is not publicly available for todralazine, this computational score provides a quantitative metric for β2AR interaction. In comparison, metoprolol, a known β-blocker, induced HSC expansion with fold increases in runx1 (1.36-fold) and cMyb (1.48-fold), which were lower than those induced by todralazine (3.3-fold and 1.41-fold, respectively) in the same study [1].

Molecular Docking β2-Adrenergic Receptor In Silico Screening

Priority Research and Industrial Application Scenarios for Todralazine Hydrochloride Based on Quantified Differentiation


Non-Mutagenic Antihypertensive Agent for Genetic Toxicology Screening and Drug Repurposing Studies

Given its demonstrated lack of mutagenic activity in the Ames test, in stark contrast to the strong mutagenicity of hydralazine [1], todralazine hydrochloride is an ideal candidate for antihypertensive research programs where minimizing genotoxic liability is paramount. This includes drug repurposing screens for chronic conditions requiring long-term therapy, as well as studies investigating the molecular mechanisms underlying hydrazinophthalazine-induced mutagenicity.

Radioprotection and Hematopoietic Stem Cell (HSC) Expansion Research Using Zebrafish and Mammalian Models

The robust radioprotective effect (80% survival advantage at 5 µM) and HSC-expanding activity (2.33-fold erythropoiesis increase, 3.3-fold runx1 expression) in zebrafish embryos [1] position todralazine as a compelling tool compound for investigating radioprotection mechanisms and HSC biology. This scenario is particularly relevant for academic and industrial laboratories focused on mitigating radiation injury and enhancing hematopoietic recovery.

Phosphodiesterase (PDE) Inhibition Studies Comparing Hydrazinophthalazine Class Members

The quantifiable difference in PDE IC50 values—2.4×10⁻³ M for todralazine versus >5×10⁻³ M for hydralazine [1]—supports the use of todralazine hydrochloride in enzymology studies aimed at dissecting the contribution of PDE inhibition to the vasodilatory and overall pharmacological profiles of hydrazinophthalazines. This application scenario is suited for laboratories engaged in cardiovascular pharmacology and signal transduction research.

Chronic Hepatotoxicity and Epigenetic Mechanism Studies (Histone Acetylation)

The time-dependent impairment of hepatic histone acetylation observed after 4 months of todralazine administration (3 mg/day), but not after 1 month [1], defines a specific research application in chronic toxicity and epigenetic drug safety evaluation. This scenario is critical for studies investigating drug-induced liver injury (DILI) mechanisms, particularly those involving hydralazine derivatives, and for developing predictive models of long-term hepatic effects.

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